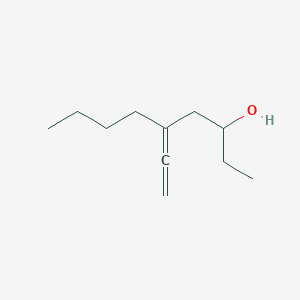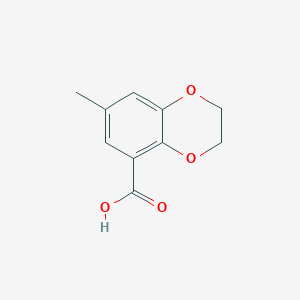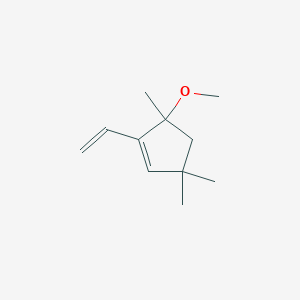
1-Ethenyl-5-methoxy-3,3,5-trimethylcyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-5-methoxy-3,3,5-trimethylcyclopent-1-ene is a chemical compound characterized by its unique structure, which includes a cyclopentene ring substituted with an ethenyl group, a methoxy group, and three methyl groups. This compound falls under the category of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds.
Preparation Methods
The synthesis of 1-Ethenyl-5-methoxy-3,3,5-trimethylcyclopent-1-ene can be achieved through various synthetic routes. One common method involves the alkylation of a cyclopentene derivative with appropriate reagents to introduce the ethenyl, methoxy, and methyl groups. The reaction conditions typically include the use of strong bases and solvents to facilitate the alkylation process. Industrial production methods may involve catalytic processes to enhance yield and efficiency.
Chemical Reactions Analysis
1-Ethenyl-5-methoxy-3,3,5-trimethylcyclopent-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the saturation of the double bond.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethenyl-5-methoxy-3,3,5-trimethylcyclopent-1-ene has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Ethenyl-5-methoxy-3,3,5-trimethylcyclopent-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethenyl group can participate in π-π interactions, while the methoxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar compounds to 1-Ethenyl-5-methoxy-3,3,5-trimethylcyclopent-1-ene include other substituted cyclopentenes and cyclohexenes. For example:
1-Methoxy-3-trimethylsiloxy-1,3-butadiene: Used in Mannich-Michael reactions and Diels-Alder reactions.
1-Ethynyl-3,5-dimethoxybenzene: Known for its applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and industrial applications.
Properties
CAS No. |
917833-40-0 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-ethenyl-5-methoxy-3,3,5-trimethylcyclopentene |
InChI |
InChI=1S/C11H18O/c1-6-9-7-10(2,3)8-11(9,4)12-5/h6-7H,1,8H2,2-5H3 |
InChI Key |
IMECREJBBNJIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=C1)C=C)(C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)

![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)

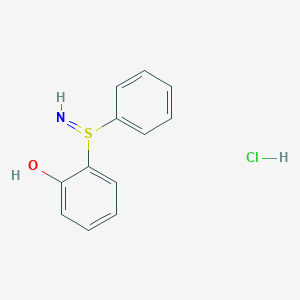

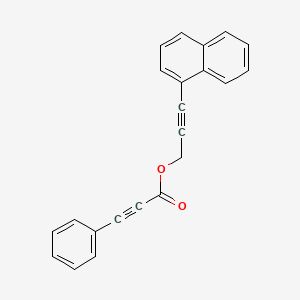
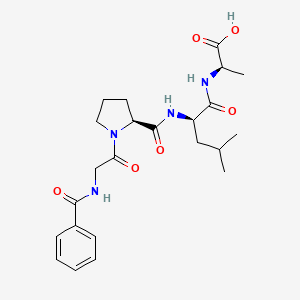
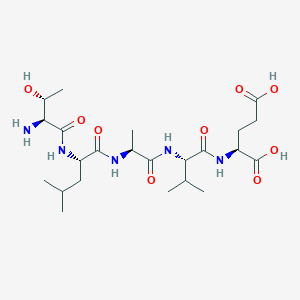
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
